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Compound of Interest

Compound Name: PIKfyve-IN-1

Cat. No.: B15608744 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of the kinase selectivity profile of PIKfyve-IN-1.

This guide includes frequently asked questions, troubleshooting advice for experimental work,

and detailed data on off-target interactions to ensure accurate experimental design and data

interpretation.

Frequently Asked Questions (FAQs)
Q1: How potent and selective is PIKfyve-IN-1 for its primary target, PIKfyve?

A1: PIKfyve-IN-1, also referred to as SGC-PIKFYVE-1, is a highly potent inhibitor of PIKfyve

kinase. In biochemical enzymatic assays, it demonstrates an IC50 value of approximately 6.9

nM.[1][2][3] Cellular target engagement, as measured by the NanoBRET assay, shows a

similar high potency with an IC50 of 4.0 nM.[1][2] Comprehensive kinome-wide profiling has

demonstrated that PIKfyve-IN-1 has excellent selectivity for PIKfyve over other kinases.[2][4]

Q2: What are the known off-target kinases for PIKfyve-IN-1?

A2: While PIKfyve-IN-1 is highly selective, kinome-wide screening at a concentration of 1 µM

has identified a small number of potential off-target kinases. The most significant off-targets

with enzymatic IC50 values within 30-fold of the PIKfyve enzymatic IC50 are MYLK4 and

MAP4K5.[2][5] It is important to note that the cellular affinity for these off-targets is significantly

lower than for PIKfyve.[5]
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Q3: How does the selectivity of PIKfyve-IN-1 compare to other known PIKfyve inhibitors like

Apilimod?

A3: PIKfyve-IN-1 possesses a distinct chemotype that lacks the canonical morpholine hinge-

binding motif present in classical lipid kinase inhibitors such as Apilimod and YM201636.[2][4]

This structural difference results in a non-overlapping off-target profile.[2][4] For instance,

YM201636 has been shown to have off-target activity against PIK3CB, a catalytic subunit of

PI3Ks, which is not observed with PIKfyve-IN-1.[4] Apilimod is reported to be exquisitely

selective for PIKfyve when profiled against a large kinase panel.[6][7]

Q4: I am observing unexpected phenotypes in my cell-based assays. Could this be due to off-

target effects of PIKfyve-IN-1?

A4: While PIKfyve-IN-1 is highly selective, off-target effects, though minimal, cannot be entirely

ruled out, especially at higher concentrations. The primary known off-targets are MYLK4 and

MAP4K5.[2][5] To investigate if an observed phenotype is due to off-target activity, consider the

following troubleshooting steps:

Dose-Response Curve: Perform a dose-response experiment. If the phenotype tracks with

the IC50 of PIKfyve inhibition (~4.0 nM in cells) rather than the higher IC50 values for off-

targets, it is more likely an on-target effect.

Use a Negative Control: Utilize the structurally related negative control, SGC-PIKFYVE-1N,

which lacks PIKfyve inhibitory activity.[2] If the phenotype is absent with the negative control,

it strongly suggests the effect is mediated by PIKfyve inhibition.

Orthogonal Inhibitor: Use a structurally different PIKfyve inhibitor, such as Apilimod, to see if

it recapitulates the phenotype.

Genetic Knockdown: Perform siRNA or CRISPR-Cas9 mediated knockdown of PIKFYVE to

confirm that the phenotype is a direct result of PIKfyve inhibition.[6]

Troubleshooting Guide
Issue: Inconsistent IC50 values in cellular assays.
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Possible Cause 1: Cell Permeability. While PIKfyve-IN-1 is cell-active, differences in cell

lines and culture conditions can affect compound uptake.

Recommendation: Ensure consistent cell densities and incubation times. If permeability is

a concern, consider using assays with lysed cells or purified enzyme.

Possible Cause 2: Assay Format. Different cellular assays measure different endpoints (e.g.,

target engagement vs. downstream functional effect), which can lead to varied IC50 values.

Recommendation: Use a direct target engagement assay like NanoBRET to confirm

compound binding to PIKfyve within the cell.[2]

Issue: Observing cellular vacuolization.
Explanation: The formation of large cytoplasmic vacuoles is a known cellular phenotype

resulting from the inhibition of PIKfyve.[8] PIKfyve is crucial for endolysosomal membrane

trafficking, and its inhibition disrupts this process, leading to vacuole formation.[6][9] This is

considered an on-target effect.

Quantitative Data Summary
The following tables summarize the potency and selectivity data for PIKfyve-IN-1 (SGC-

PIKFYVE-1).

Table 1: On-Target Potency of PIKfyve-IN-1

Assay Type Target IC50 Reference

Enzymatic Assay PIKfyve 6.9 nM [1][2][3]

NanoBRET Cellular

Assay
PIKfyve 4.0 nM [1][2]

Table 2: Selectivity Profile of PIKfyve-IN-1 (SGC-PIKFYVE-1) at 1 µM
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Kinase Assay Type
Result
(Percent of
Control)

Selectivity
Score

Reference

PIKfyve KINOMEscan 0.1
S10(1 µM) =

0.02
[2][5]

8 Kinases KINOMEscan < 10 [2][5]

20 Kinases KINOMEscan < 35
S35(1 µM) =

0.05
[3]

Table 3: Off-Target Kinase Activity of PIKfyve-IN-1 (SGC-PIKFYVE-1)

Off-Target Kinase Enzymatic IC50
Cellular NanoBRET
IC50

Reference

MYLK4 66 nM 270 nM [5]

MAP4K5 89 nM > 10,000 nM [5]

Experimental Protocols
1. KINOMEscan™ Profiling Assay (DiscoverX)

This is a competition binding assay used to quantify the interaction of a test compound with a

panel of DNA-tagged kinases.

Principle: Kinases are tagged with a proprietary DNA tag and immobilized on a solid support.

The test compound is incubated with the kinase-tagged support. The amount of kinase that

remains bound to the support after incubation is measured by qPCR of the DNA tag. A lower

amount of bound kinase indicates a stronger interaction with the test compound.

Methodology:

PIKfyve-IN-1 is incubated at a concentration of 1 µM with a panel of 403 wild-type human

kinases.
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The kinase-compound mixture is passed over a column containing an immobilized, active-

site directed ligand.

Kinases that are not bound to the test compound will bind to the column ligand and be

retained.

Kinases bound to the test compound will flow through the column.

The amount of kinase in the flow-through is quantified using qPCR.

Results are expressed as Percent of Control (PoC), where a lower PoC indicates stronger

binding.

2. NanoBRET™ Target Engagement Assay (Promega)

This is a live-cell assay that measures the binding of a compound to a specific target protein.

Principle: The target protein (PIKfyve) is expressed in cells as a fusion with NanoLuc®

luciferase. A fluorescent energy transfer probe (tracer) that binds to the target is added to the

cells. When the tracer binds to the NanoLuc®-target fusion, Bioluminescence Resonance

Energy Transfer (BRET) occurs. A test compound that also binds to the target will compete

with the tracer, leading to a decrease in the BRET signal.

Methodology:

HEK293T cells are transiently transfected with a plasmid encoding for PIKfyve-NanoLuc®

fusion protein.

Transfected cells are seeded into 96-well plates.

A fluorescent tracer is added to the cells, followed by a serial dilution of PIKfyve-IN-1.

The NanoBRET substrate is added, and both donor (NanoLuc®) and acceptor (tracer)

emission signals are measured.

The BRET ratio is calculated, and IC50 values are determined from the dose-response

curve.
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Caption: PIKfyve signaling and the inhibitory action of PIKfyve-IN-1.
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Caption: Workflow for troubleshooting unexpected experimental phenotypes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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